2,3,4,9-Tetrahydro-1-methyl-6-nitro-2-nitroso-1H-pyrido(3,4-b)indole-3-carboxylic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,9-Tetrahydro-1-methyl-6-nitro-2-nitroso-1H-pyrido(3,4-b)indole-3-carboxylic acid, methyl ester is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-1-methyl-6-nitro-2-nitroso-1H-pyrido(3,4-b)indole-3-carboxylic acid, methyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core . The nitro and nitroso groups are introduced through nitration and nitrosation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are often used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-Tetrahydro-1-methyl-6-nitro-2-nitroso-1H-pyrido(3,4-b)indole-3-carboxylic acid, methyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2,3,4,9-Tetrahydro-1-methyl-6-nitro-2-nitroso-1H-pyrido(3,4-b)indole-3-carboxylic acid, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,4,9-Tetrahydro-1-methyl-6-nitro-2-nitroso-1H-pyrido(3,4-b)indole-3-carboxylic acid, methyl ester involves its interaction with specific molecular targets and pathways. The nitro and nitroso groups play a crucial role in its bioactivity, potentially interacting with enzymes and receptors involved in cellular processes . The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydro-β-carboline: Another indole derivative with similar structural features.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anticancer properties.
2- (2-Chloroacetyl)-2,3,4,9-tetrahydro-1-methyl-1H-pyrido indole-1-carboxylic acid methyl ester: A related compound with different substituents.
Uniqueness
2,3,4,9-Tetrahydro-1-methyl-6-nitro-2-nitroso-1H-pyrido(3,4-b)indole-3-carboxylic acid, methyl ester is unique due to its specific combination of nitro and nitroso groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
144605-96-9 |
---|---|
Molecular Formula |
C14H14N4O5 |
Molecular Weight |
318.28 g/mol |
IUPAC Name |
methyl 1-methyl-6-nitro-2-nitroso-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C14H14N4O5/c1-7-13-10(6-12(14(19)23-2)17(7)16-20)9-5-8(18(21)22)3-4-11(9)15-13/h3-5,7,12,15H,6H2,1-2H3 |
InChI Key |
IKTLBDPHWJHKRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CC(N1N=O)C(=O)OC)C3=C(N2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.